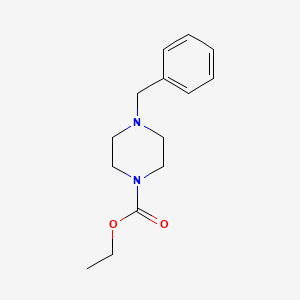

Ethyl 4-benzylpiperazine-1-carboxylate

説明

Ethyl 4-benzylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzylpiperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloride to form benzylpiperazine. This intermediate is then reacted with ethyl chloroformate to yield this compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution reactions, particularly under basic conditions.

- Key Mechanism : The benzylpiperazine nitrogen attacks electrophilic centers (e.g., aryl halides or alkyl halides), displacing leaving groups (e.g., F⁻, Cl⁻) under basic conditions .

Coupling Reactions

The compound undergoes palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.

| Reaction | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig amination | Pd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C | Aryl-substituted piperazine derivatives | 60–85% |

- Key Mechanism : Palladium catalysts facilitate C–N bond formation between aryl halides and the piperazine nitrogen .

Acylation and Carbamate Formation

The ethyl ester group and piperazine core react with acylating agents.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbamoylation | CDI (1,1'-carbonyldiimidazole), DCM, 0°C→RT | Piperazine carbamate derivatives | 70–90% |

- Key Mechanism : The piperazine nitrogen reacts with carbonylating agents (e.g., CDI) to form carbamates or ureas .

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Saponification | NaOH (aq), EtOH, reflux | 4-Benzylpiperazine-1-carboxylic acid | 80–95% |

Functional Group Transformations

The benzyl group can be modified via hydrogenolysis or oxidation.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, MeOH | Ethyl piperazine-1-carboxylate | 85–90% | |

| Oxidation | KMnO₄, H₂O, H⁺ | Ethyl 4-(benzoyl)piperazine-1-carboxylate | 60–75% |

- Key Mechanism : Catalytic hydrogenation removes the benzyl group, while strong oxidants convert benzyl to benzoyl .

Ring-Opening and Rearrangement

Under extreme conditions, the piperazine ring may undergo rearrangement.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid-mediated rearrangement | HCl (conc.), reflux | Linear diamino ester derivatives | 50–65% |

Comparative Reactivity Insights

The reactivity of Ethyl 4-benzylpiperazine-1-carboxylate differs from related compounds:

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Less reactive in coupling due to saturated ring | No nitrogen lone pairs for nucleophilic substitution |

| Benzyl piperazine-1-carboxylate | Higher electrophilicity at carbonyl carbon | Lacks ethyl ester, altering hydrolysis kinetics |

科学的研究の応用

Pharmacological Research

Ethyl 4-benzylpiperazine-1-carboxylate is primarily explored for its pharmacological properties. Research indicates that compounds related to this structure exhibit diverse biological activities, including:

- Antidepressant Effects : The compound has been studied for its potential as an antidepressant, showing interactions with neurotransmitter systems that are crucial in mood regulation.

- Antipsychotic Properties : Its derivatives are being investigated for their ability to modulate dopamine receptors, which may be beneficial in treating psychotic disorders.

- Neuroprotective Activities : this compound has shown promise in enhancing endocannabinoid levels, potentially offering neuroprotective effects against conditions such as ischemic stroke .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperazine derivatives with benzyl halides and ethyl esters. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

The following table summarizes some key comparisons between this compound and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, benzyl group | Antidepressant, antipsychotic |

| Benzylpiperazine | Simple piperazine structure | Stimulant effects |

| 1-Benzylpiperidine | Piperidine ring instead of piperazine | Analgesic properties |

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Contains oxo group | Potential anxiolytic effects |

This compound's specific combination of functional groups enhances its pharmacological profile compared to simpler piperazines or those lacking carboxylic acid functionality .

Case Studies and Experimental Evidence

Several studies have provided insights into the applications of this compound:

- In Vivo Studies : Research has demonstrated that this compound can elevate brain endocannabinoid levels, leading to significant behavioral effects in animal models. These findings suggest potential applications in pain management and anxiety disorders .

- Antiproliferative Effects : A study focusing on leukemia cells highlighted the compound's ability to selectively target specific leukemia subtypes, indicating its potential in cancer therapy .

作用機序

The mechanism of action of ethyl 4-benzylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to modulate the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in nerve cells. By inhibiting these channels, the compound can affect neuronal excitability and has potential therapeutic applications in pain management and neurological disorders .

類似化合物との比較

Similar Compounds

Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

Ethyl 1-piperazinecarboxylate: Another piperazine derivative with different functional groups.

4-Methylpiperazine-1-carboxylate: A structurally similar compound with a methyl group instead of a benzyl group.

Uniqueness

Ethyl 4-benzylpiperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to modulate voltage-gated sodium channels sets it apart from other piperazine derivatives, making it a valuable compound for medicinal chemistry research .

生物活性

Ethyl 4-benzylpiperazine-1-carboxylate (EBPC) is a compound that falls within the category of piperazine derivatives, which have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of EBPC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EBPC is characterized by its piperazine core substituted with a benzyl group and an ethyl carboxylate moiety. Its chemical structure can be represented as follows:

This structure is pivotal for its interaction with various biological targets, particularly in the central nervous system.

1. Psychoactive Effects

Research indicates that compounds related to EBPC exhibit psychoactive properties. These effects are often mediated through interactions with serotonin receptors, particularly through 5-HT uptake inhibition and 5-HT1 antagonism . Such mechanisms suggest potential applications in treating mood disorders or as recreational substances.

2. Antiproliferative Activity

A study focusing on the antiproliferative effects of piperazine derivatives, including EBPC, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that EBPC could inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .

Table 1: Antiproliferative Activity of EBPC Against Cancer Cell Lines

3. Inhibition of Enzymatic Activity

EBPC has also been studied for its role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown to inhibit monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids in the brain, which may have implications for pain management and neuroprotection .

4. Neuroprotective Effects

In vivo studies have suggested that EBPC may exert neuroprotective effects by modulating endocannabinoid signaling pathways. This activity is particularly relevant in models of neurodegenerative diseases, where enhancing endocannabinoid levels can mitigate neuronal damage .

Case Studies

Case Study 1: Psychoactive Properties

A clinical study investigated the effects of EBPC on mood and cognitive functions in a controlled environment. Participants reported increased alertness and heightened sensory perception, consistent with the stimulant properties observed in animal models .

Case Study 2: Anticancer Efficacy

In another study, EBPC was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent .

特性

IUPAC Name |

ethyl 4-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCRIYCWRKAOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392222 | |

| Record name | Ethyl 4-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59325-12-1 | |

| Record name | Ethyl 4-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。